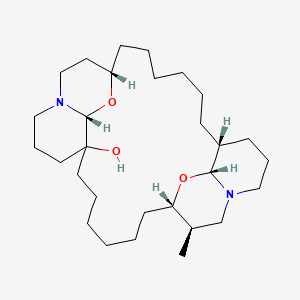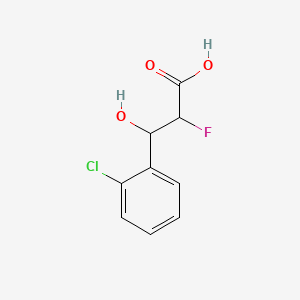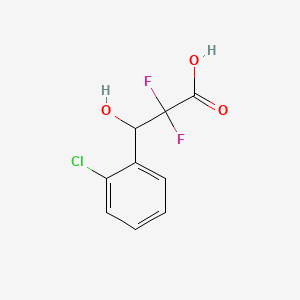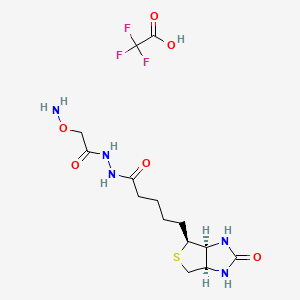
Allatotropin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allatotropin (AT) is a neuropeptide originally described as a regulator of Juvenile Hormone synthesis . It plays multiple neural, endocrine, and myoactive roles in insects and other organisms . It was initially isolated from the nervous system of the lepidopteran Manduca sexta . The presence of AT was later described in numerous hemimetabolous and holometabolous insect species .
Synthesis Analysis
Allatotropin is a peptide that is secreted by neurons and epithelial cells . These peptidic molecules play fundamental roles in cell-cell interactions, acting as local neuromodulators, neurohormones, as well as endocrine and paracrine messengers .Molecular Structure Analysis
Allatotropin was originally identified as an amidated tridecapeptide isolated from the nervous system of the lepidopteran Manduca sexta . Most ATs have a conserved C-terminal pentapeptide that consists of a TARGFa motif .Chemical Reactions Analysis
The activation of the Allatotropin receptor by Allatotropin causes an increase in intracellular calcium ions, as well as cyclic AMP (cAMP), with an EC 50 value in the nanomolar range .Wissenschaftliche Forschungsanwendungen
Neuroendocrine and Myoactive Roles : Allatotropin exhibits multiple neural, endocrine, and myoactive roles. It is involved in increasing hemolymph circulation and gut motility and may regulate nutrient absorption, modulate the circadian cycle, and prepare for migration in specific species. Allatotropins are part of a family of myoactive peptides found across several invertebrate phyla (Elekonich & Horodyski, 2003).
Structural Characterization : The primary structure of allatotropin, consisting of 13 residues, has been identified. This structure is unique and does not resemble other known neuropeptides (Kataoka et al., 1989).
Cardioacceleratory Function : In Manduca sexta, allatotropin acts as a cardioacceleratory peptide, indicating its significant role in the insect's cardiovascular system (Veenstra, Lehman, & Davis, 1994).
Gene Expression and Regulation : The allatotropin gene in Manduca sexta is expressed in different regions of the nervous system and undergoes alternative splicing. This leads to the production of specific peptides with varying biological activities, suggesting a mechanism for regulated peptide production (Lee, Chamberlin, & Horodyski, 2002).
Receptor Identification and Function : In mosquitoes, an allatotropin receptor has been identified and characterized. This receptor plays a role in regulating juvenile hormone synthesis, indicating allatotropin's importance in insect endocrine systems (Nouzová et al., 2012).
Signaling Pathways in Hydra : Allatotropin activates G protein-coupled receptor signaling, leading to increased cytosolic Ca2+ and IP3 in Hydra, suggesting its role in feeding behavior regulation in non-insect invertebrates (Alzugaray, Gavazzi, & Ronderos, 2020).
Immune Response Modulation in Mosquitoes : Allatotropin elicits immune responses in mosquitoes, indicating its potential role in the modulation of immune functions in insect vectors (Hernández-Martínez et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFXDFZGBDKIR-CTUBCELVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H103N19O17S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allatotropin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)


![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
